molecular formula C6H12O2 B156186 4-Hydroxy-3,3-dimethylbutan-2-one CAS No. 1823-90-1

4-Hydroxy-3,3-dimethylbutan-2-one

Cat. No.: B156186
CAS No.: 1823-90-1
M. Wt: 116.16 g/mol
InChI Key: DYAWMXSWDGPGOI-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalysis and Reaction Studies :

    • The hydrogenolysis of related compounds, such as 2,3-dimethylbutane, was studied using supported catalysts like ruthenium, nickel, cobalt, and iron, revealing insights into the stability of tertiary carbon atoms and the selectivity towards smaller hydrocarbons (Machiels, 1979).
    • Research on the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene, related to 4-Hydroxy-3,3-dimethylbutan-2-one, provides insights into the reaction mechanisms and the behavior of catalysts in these processes (Li, Widjaja, Garland, 2003).
  • Organic Synthesis and Chemical Behavior :

    • The reaction of 1,2:3,4-diepoxy-2,3-dimethylbutane with various nucleophiles was investigated, demonstrating the versatility of such compounds in organic synthesis and the potential for creating diverse chemical products (Farkas, Wellauer, Esser, Séquin, 1991).
  • Chemical Analysis and Spectroscopy :

    • Techniques like Band-Target Entropy Minimization (BTEM) have been applied to the spectroscopic analysis of reactions involving compounds like 3,3-dimethylbut-1-ene, which is structurally related to this compound. This demonstrates the compound's relevance in advancing analytical methods in chemistry (Li, Widjaja, Garland, 2003).
  • Material Science and Physical Chemistry :

    • Studies on the dynamics of compounds like 3,3-dimethylbutan-1-ol in various phases, including plastic crystalline phases, provide insights into the physical properties and behavior of related compounds under different conditions (Carignani, Forte, Juszyńska-Gałązka, et al., 2018).

Safety and Hazards

“4-Hydroxy-3,3-dimethylbutan-2-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Relevant Papers

Relevant papers related to “this compound” can be found at Sigma-Aldrich .

Properties

IUPAC Name

4-hydroxy-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAWMXSWDGPGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.